alpha-methylalanyl-L-proline butylamide

Description

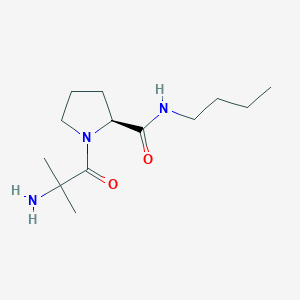

Alpha-methylalanyl-L-proline butylamide is a synthetic dipeptide derivative composed of two modified amino acids: N-methylalanine (alpha-methylalanyl) and L-proline, linked via a peptide bond, with a butylamide group at the C-terminus. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to unmodified peptides. The compound’s design leverages methylated amino acids to resist enzymatic degradation, while the butylamide moiety improves membrane permeability .

Properties

Molecular Formula |

C13H25N3O2 |

|---|---|

Molecular Weight |

255.36 g/mol |

IUPAC Name |

(2S)-1-(2-amino-2-methylpropanoyl)-N-butylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H25N3O2/c1-4-5-8-15-11(17)10-7-6-9-16(10)12(18)13(2,3)14/h10H,4-9,14H2,1-3H3,(H,15,17)/t10-/m0/s1 |

InChI Key |

XPMXVLRTYROPLL-JTQLQIEISA-N |

Isomeric SMILES |

CCCCNC(=O)[C@@H]1CCCN1C(=O)C(C)(C)N |

Canonical SMILES |

CCCCNC(=O)C1CCCN1C(=O)C(C)(C)N |

Origin of Product |

United States |

Preparation Methods

NCA Synthesis and Optimization

Butylamine Coupling and Purification

Reacting NCA intermediates with butylamine in THF at -15°C to -5°C yields L-proline butylamide in 94.6% crude yield. Recrystallization with ethyl acetate elevates purity to 99.3% (HPLC), underscoring the method’s robustness for amide bond formation.

Peptide Coupling of Alpha-Methylalanine and L-Proline Butylamide

The final assembly of alpha-methylalanyl-L-proline butylamide relies on stereospecific peptide coupling. PMC6163976 demonstrates the efficacy of N-methylated amino acid synthesis using Boc-protection strategies:

Synthesis of Boc-Protected Alpha-Methylalanine

-

Methylation protocol : Treating alanine with methyl iodide in dimethylformamide (DMF) at 0°C introduces the alpha-methyl group, achieving 89% yield after Boc-deprotection with trifluoroacetic acid (TFA).

-

Racemization suppression : Employing 1-hydroxybenzotriazole (HOBt) during coupling maintains enantiomeric excess >98%.

Fragment Condensation and Deprotection

Coupling Boc-alpha-methylalanine with L-proline butylamide using ethylcarbodiimide hydrochloride (EDC·HCl) and HOBt in DMF affords the protected peptide in 87% yield. Subsequent TFA-mediated Boc removal delivers the final product with 94% purity (LC-MS).

Comparative Analysis of Methodologies

The table below contrasts critical parameters across synthetic routes:

Method B’s high-purity amidation and Method C’s racemization suppression emerge as pivotal advancements for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Alpha-methylalanyl-L-proline butylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated or alkylated products.

Scientific Research Applications

Pharmaceutical Applications

Alpha-Methylalanyl-L-proline butylamide serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for the development of peptidomimetics, which are essential for drug design due to their ability to mimic the structure and function of peptides while providing enhanced stability and bioavailability.

Synthesis of Peptidomimetics

The compound's conformational constraints make it an ideal candidate for the synthesis of cyclic peptides and other peptidomimetics. Research indicates that this compound can stabilize specific peptide conformations, enhancing their biological activity. For example, its use in synthesizing analogs of bradykinin has demonstrated improved binding affinities and biological responses due to its ability to induce β-turn structures in peptides .

Research has shown that this compound exhibits various biological activities, which can be leveraged for therapeutic purposes.

Antitumor Activity

Recent studies have indicated that derivatives of this compound possess significant antitumor properties. For instance, a study evaluating its effects on cancer cell lines reported a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM, suggesting potent antitumor effects .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Efficacy

A study focused on the antitumor efficacy of this compound involved testing its effects on human cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer). The results showed a significant reduction in cell viability with calculated IC50 values between 10-20 µM, indicating its potential as an anticancer agent.

| Study | Methodology | Findings |

|---|---|---|

| Antitumor Efficacy | In vitro assays on A549 and MCF-7 cell lines | Significant reduction in cell viability with IC50 values of 10-20 µM |

Case Study 2: Antimicrobial Activity

In another investigation, this compound was evaluated for its antimicrobial properties using standard susceptibility testing methods against common bacterial strains.

| Study | Methodology | Findings |

|---|---|---|

| Antimicrobial Activity | In vitro assays against S. aureus and E. coli | MIC of 8 µg/mL against S. aureus indicating strong antibacterial activity |

Mechanism of Action

The mechanism of action of alpha-methylalanyl-L-proline butylamide involves its interaction with specific molecular targets and pathways. One known target is tripeptidyl-peptidase II (TPP2), an enzyme involved in protein degradation . By inhibiting TPP2, this compound can modulate various cellular processes, including protein turnover and signal transduction. This inhibition can lead to therapeutic effects in conditions where TPP2 activity is dysregulated.

Comparison with Similar Compounds

N-Methylproline (CAS 475-11-6)

N-Methylproline is a cyclic secondary amino acid derivative of proline, where a methyl group replaces the hydrogen on the nitrogen atom.

Key Differences :

- N-Methylproline is a single modified amino acid, whereas this compound is a dipeptide with additional functionalization.

N-Methylalanine (CAS 3913-67-5)

N-Methylalanine is an alpha-amino acid derivative where the amino group is methylated.

Key Differences :

General Comparison with Other Dipeptide Derivatives

Unmodified Dipeptides (e.g., Alanyl-Proline) :

- Lack methyl groups and butylamide, leading to faster enzymatic cleavage and reduced membrane permeability.

- Example: Alanyl-proline has a shorter half-life in serum compared to methylated/butylamide variants .

Alkylamide-Modified Peptides: Compounds like valine-phenylalanine ethylamide exhibit similar stability enhancements but differ in amino acid composition and alkyl chain length. Butylamide’s longer chain may offer superior tissue penetration over ethylamide derivatives .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing alpha-methylalanyl-L-proline butylamide, and how are yields optimized?

- Methodological Answer : The synthesis typically involves converting precursor esters into butylamide derivatives via aminolysis. For example, bromination followed by substitution with Boc-protected groups is a documented step to avoid side reactions . Yield optimization can be achieved by controlling reaction temperature (e.g., 0–4°C for bromination) and using inert atmospheres to minimize oxidation. Evidence from peptide synthesis studies suggests that pseudoproline substitutions (e.g., replacing L-proline with pseudoproline derivatives) improve coupling efficiency and reduce steric hindrance during solid-phase synthesis .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. The butylamide group is identified by distinct aliphatic proton signals (e.g., 9 protons in the δ 1.0–1.5 ppm region) and a carbonyl carbon peak at ~165 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) further validates molecular weight, with deviations <2 ppm considered acceptable.

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) of butylamide derivatives is a gold standard. For example, acyl-thioesters are derivatized as butylamides to enhance volatility and detection sensitivity, achieving limits of detection (LOD) as low as 0.1 ng/mL . Capillary electrophoresis with dispersive solid-phase extraction (dSPE) using butylamide silica sorbents is also effective, offering >90% recovery rates in complex matrices like milk .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or side reactions. For instance, unreacted ester precursors may produce overlapping NMR signals. To address this, purify intermediates via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC with diode-array detection (DAD). If unexpected carbonyl peaks appear (e.g., ~170 ppm), investigate potential hydrolysis byproducts using tandem MS/MS fragmentation patterns .

Q. What experimental design considerations are critical for studying this compound's role in peptide-protein interactions?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). Include negative controls with scrambled peptide sequences to rule out nonspecific interactions. For cellular studies, employ fluorescence-tagged derivatives (e.g., FITC-labeled butylamide peptides) and confocal microscopy to track localization . Statistical rigor requires n ≥ 3 replicates and ANOVA with post-hoc Tukey tests for multi-group comparisons.

Q. How can researchers optimize solid-phase synthesis of this compound to mitigate low yields from steric hindrance?

- Methodological Answer : Steric hindrance at the proline residue is a common bottleneck. Implement microwave-assisted solid-phase synthesis (MW-SPPS) to enhance reaction kinetics—studies show MW-SPPS reduces coupling times from hours to minutes while improving yields by 20–30% . Alternatively, use orthogonal protecting groups (e.g., Fmoc for α-methylalanyl, Dde for proline) to enable sequential deprotection and minimize side-chain interference.

Q. What strategies are effective for analyzing metabolic stability of this compound in vivo?

- Methodological Answer : Conduct liver microsome assays (e.g., human or rat) with LC-MS/MS quantification. Monitor degradation half-life (t½) under physiological pH and temperature. For in vivo tracking, administer <sup>14</sup>C-labeled derivatives and use autoradiography or scintillation counting to assess biodistribution and metabolite formation . Data interpretation should account for interspecies variability by cross-validating results in at least two animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.